Methyl 2-(3-bromocyclobutyl)acetate
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Overview
Description
Methyl 2-(3-bromocyclobutyl)acetate is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is a brominated ester that features a cyclobutyl ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromocyclobutyl)acetate typically involves the bromination of cyclobutyl derivatives followed by esterification. One common method is the bromination of cyclobutyl acetic acid, which is then esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar steps to laboratory synthesis, scaled up for mass production. This would include the use of large-scale bromination reactors and esterification units to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromocyclobutyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted cyclobutyl acetates.
Reduction: Formation of cyclobutyl alcohols.
Oxidation: Formation of cyclobutyl carboxylic acids.
Scientific Research Applications
Methyl 2-(3-bromocyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 2-(3-bromocyclobutyl)acetate largely depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, which can alter the compound’s properties and reactivity. The molecular targets and pathways involved are specific to the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chlorocyclobutyl)acetate
- Methyl 2-(3-fluorocyclobutyl)acetate
- Methyl 2-(3-iodocyclobutyl)acetate
Uniqueness
Methyl 2-(3-bromocyclobutyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
methyl 2-(3-bromocyclobutyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)4-5-2-6(8)3-5/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPMQMQCIJYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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